molecular formula C15H18BNO4 B567339 Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1352413-06-9

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B567339
CAS No.: 1352413-06-9
M. Wt: 287.122
InChI Key: ZZJCILVEJIMZHG-UHFFFAOYSA-N
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Description

“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It’s often used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” includes a boron atom bonded to an oxygen atom, forming a boronic ester . The compound also contains a benzene ring and a methyl ester group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Crystal Structure Analysis : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a structurally related compound, is synthesized via a three-step substitution reaction. Its structure is confirmed using spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are used to analyze its molecular structure and properties (Huang et al., 2021).

  • Spectroscopic and Crystallographic Studies : Another study on similar compounds focuses on their spectroscopic characterization (FT-IR, NMR, MS) and crystal structure determination. DFT is employed to assess molecular electrostatic potential and frontier molecular orbitals (Wu et al., 2021).

Chemical Synthesis

  • Advanced Borylation Methods : Research on (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes explores Pd-catalyzed borylation of arylbromides. This method is particularly effective for arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).

  • Microwave-Assisted Synthesis : N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles are synthesized using a microwave-assisted approach. This method facilitates the Suzuki–Miyaura cross-coupling with heteroaryl halides (Rheault, Donaldson & Cheung, 2009).

  • Esterification Catalysis : The esterification of boric acid, pinacol, and cyclohexanol is catalyzed by ionic liquids. The optimized conditions for this process are outlined, demonstrating the utility of ionic liquids in this context (Li-Zhen et al., 2010).

Photophysical Properties

  • Luminescence Studies : Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, with structures similar to the compound , investigates its photophysical properties in various solvents. This study reveals unique luminescence characteristics based on the substituents used (Kim et al., 2021).

Bioorganic Chemistry

  • Cytoprotection Against Oxidative Stress : BSIH, a compound containing a similar boronate group, is evaluated for its ability to release a chelator in response to oxidative stress, highlighting its potential in cytoprotection (Wang & Franz, 2018).

  • Fluorescence Quenching Studies : A study on water-soluble carboxylated polyfluorenes, utilizing a related intermediate monomer, examines fluorescence quenching by cationic quenchers and proteins. This research is significant in understanding polymer interactions with different biological entities (Zhang, Liu & Cao, 2008).

Safety and Hazards

“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Properties

IUPAC Name

methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-10(9-17)6-11(8-12)13(18)19-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJCILVEJIMZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742723
Record name Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352413-06-9
Record name Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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